Home > Products > Screening Compounds P146218 > Bendamustine Desmethyl Impurity
Bendamustine Desmethyl Impurity - 31349-38-9

Bendamustine Desmethyl Impurity

Catalog Number: EVT-1477792
CAS Number: 31349-38-9
Molecular Formula: C15H19Cl2N3O2
Molecular Weight: 344.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bendamustine Desmethyl Impurity, also known as N-desmethyl-bendamustine (M4), is a significant impurity identified in Bendamustine Hydrochloride. [, ] It originates during the manufacturing process of Bendamustine Hydrochloride and is considered a critical quality attribute due to its potential impact on the drug's safety and efficacy. [, ] In scientific research, Bendamustine Desmethyl Impurity serves as a valuable reference standard for analytical method development and validation. [, , ] This impurity's presence and quantity are meticulously monitored during drug development and manufacturing to ensure the quality and safety of Bendamustine Hydrochloride. [, , ]

Bendamustine Hydrochloride

Compound Description: Bendamustine Hydrochloride is an alkylating agent used to treat chronic lymphocytic leukemia (CLL), indolent B-cell non-Hodgkin’s lymphoma (NHL), and multiple myeloma [, ]. It functions by interfering with DNA replication in rapidly dividing cancer cells.

Bendamustine Deschloro Dimer

Compound Description: Bendamustine Deschloro Dimer is a potential impurity identified in Bendamustine Hydrochloride []. It is formed through the hydrolysis of Bendamustine Hydrochloride, followed by intermolecular esterification.

Gamma-OH-bendamustine (M3)

Compound Description: Gamma-OH-bendamustine (M3) is a major active metabolite of Bendamustine Hydrochloride, formed via the CYP1A2 metabolic pathway [].

N-desmethyl-bendamustine (M4)

Compound Description: N-desmethyl-bendamustine (M4) is a minor active metabolite of Bendamustine Hydrochloride, also generated through the CYP1A2 pathway [].

Monohydroxy Impurity

Compound Description: This impurity is a related substance of Bendamustine Hydrochloride, potentially formed through hydrolysis [, ]. Its presence in formulations increases with exposure to water, suggesting hydrolytic instability of Bendamustine Hydrochloride.

4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride (Impurity-A)

Compound Description: This degradant impurity is detected in Bendamustine Hydrochloride drug products, particularly under stressed conditions []. Its formation is attributed to the hydrolysis of Bendamustine Hydrochloride.

4-{5-[[2-(4-{5-[bis-(2-chloroethyl) amino]-1-methyl-1H-benzoimidazol-2-yl}-butyryloxy)-ethyl]-(2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1H-benzoimidazol-2-yl} butyric acid hydrochloride (Impurity-B)

Compound Description: This complex degradant impurity is found in Bendamustine Hydrochloride drug products under stress conditions [].

4-6-[2-chloro ethyl)-2-hydroxy ethyl amino)3 methyl-benzimidazolyl-2)-butyric acid (HP-1)

Compound Description: Identified as a known impurity in Bendamustine Hydrochloride bulk drug, HP-1 is one of three related substances isolated from the crude drug substance [].

4-(-5-[(4-5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

Compound Description: Another known impurity found in Bendamustine Hydrochloride bulk drug, this compound is among the three related substances isolated during analysis [].

Isopropyl 4-(5-(bis(2-chloroethyl)amino-1-methyl-1-H-benzol[d]imidazol-2yl)butanoate

Compound Description: This compound is the third known impurity identified and isolated from Bendamustine Hydrochloride bulk drug [].

Overview

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of the chemotherapeutic agent bendamustine. This compound is primarily utilized in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma, particularly in cases that have progressed following rituximab therapy. The significance of this impurity lies in its role in quality control and pharmacological studies related to bendamustine, as it can affect the drug's efficacy and safety profiles.

Source

Bendamustine Desmethyl Impurity is synthesized as a byproduct during the manufacturing process of bendamustine hydrochloride. Its identification and quantification are crucial for ensuring the quality and safety of pharmaceutical formulations containing bendamustine .

Classification

This compound belongs to the class of nitrogen mustard derivatives, which are known for their alkylating properties. It is categorized under antineoplastic agents due to its application in cancer treatment.

Synthesis Analysis

Methods

The synthesis of Bendamustine Desmethyl Impurity involves several chemical reactions, typically starting from specific benzimidazole derivatives. Various methods have been reported for its preparation, including:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating method has been developed to quantify impurities in bendamustine hydrochloride, including the desmethyl impurity. This method utilizes gradient elution with specific mobile phases to achieve separation .
  • Chemical Reactions: The synthesis often includes steps such as benzyl protection/deprotection, saponification, and esterification processes to yield high-purity products.

Technical Details

The synthesis process can involve multiple steps with careful control of reaction conditions such as temperature and pH. For instance, one method describes using 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate as a starting material, undergoing various transformations to produce the desired impurity .

Molecular Structure Analysis

Structure

Bendamustine Desmethyl Impurity shares a similar molecular framework with its parent compound, bendamustine. It retains the benzimidazole ring structure and exhibits modifications that result from demethylation.

Data

The chemical formula for Bendamustine Desmethyl Impurity is C16_{16}H20_{20}ClN3_{3}O2_{2}, with a molecular weight of approximately 315.80 g/mol. The structural analysis indicates that it retains the essential functional groups that contribute to its pharmacological activity .

Chemical Reactions Analysis

Reactions

Bendamustine Desmethyl Impurity undergoes various chemical reactions typical of alkylating agents. Notably, it can participate in:

  • Alkylation Reactions: Similar to bendamustine, this impurity can form electrophilic alkyl groups that interact with nucleophilic sites on DNA, leading to cross-linking and subsequent cellular damage.

Technical Details

The mechanism of action involves the formation of intra- and inter-strand crosslinks between DNA bases, which inhibits DNA replication and transcription, ultimately resulting in cell death .

Mechanism of Action

Process

The mechanism of action for Bendamustine Desmethyl Impurity parallels that of bendamustine itself. It acts primarily through:

  • Alkylating Activity: The compound's electrophilic nature allows it to react with DNA, leading to significant structural alterations that prevent normal cellular function.

Data

Research indicates that bendamustine and its metabolites undergo extensive first-pass metabolism, producing various hydroxy metabolites. These metabolites exhibit varying degrees of cytotoxicity, influencing therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Bendamustine Desmethyl Impurity is characterized by:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to moisture; hydrolysis can occur under stressed conditions.
  • pH Sensitivity: Stability may vary with changes in pH levels during storage or formulation processes.

Relevant analyses indicate that maintaining specific environmental conditions is crucial for preserving the integrity of this compound during storage and use .

Applications

Scientific Uses

Bendamustine Desmethyl Impurity serves several important roles in scientific research:

  • Quality Control: Its quantification is essential for ensuring the quality of pharmaceutical products containing bendamustine.
  • Pharmacokinetic Studies: Understanding its metabolism helps elucidate drug-drug interactions and optimize dosing regimens.
  • Research on Combination Therapies: Investigations into how this impurity interacts with other therapeutic agents may enhance treatment efficacy for various cancers .
Introduction to Bendamustine Desmethyl Impurity

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

Bendamustine Desmethyl Impurity, chemically designated as 4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride, is a structural analog of bendamustine hydrochloride formed by the demethylation of the benzimidazole ring nitrogen. Its systematic IUPAC name is 4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride, with common synonyms including N-desmethyl-bendamustine and desmethyl bendamustine impurity [3] [6]. The compound has been assigned the CAS Registry Number 31349-38-9, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula is C₁₅H₂₀Cl₃N₃O₂, with a molecular weight of 380.70 g/mol for the free base and 417.06 g/mol for the hydrochloride salt [3] [9].

The structural distinction between bendamustine and its desmethyl impurity lies in the absence of the methyl group (-CH₃) on the nitrogen atom at position 1 of the benzimidazole ring system. This modification significantly alters the molecule's electronic distribution and steric properties while preserving the reactive nitrogen mustard groups [bis(2-chloroethyl)amino moiety] and the carboxylic acid terminus. The SMILES notation (C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl) accurately represents the molecular connectivity and protonation state of the hydrochloride salt. In solid-state characterization, the impurity exhibits crystalline properties with defined melting points and spectral signatures (IR, NMR, MS) suitable for identification and quantification in pharmaceutical matrices [6] [9].

Table 1: Molecular Characterization of Bendamustine Desmethyl Impurity

CharacteristicSpecification
Systematic Name4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride
Molecular FormulaC₁₅H₂₀Cl₃N₃O₂
Molecular Weight380.70 g/mol (free base)
CAS Registry Number31349-38-9
SMILES NotationC1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl
Structural DifferenceDemethylation at benzimidazole N1 position

Key Physicochemical Properties

The desmethyl impurity exhibits distinct physicochemical properties that influence its analytical behavior and pharmacological activity. As a hydrochloride salt, it demonstrates high water solubility (>50 mg/mL), facilitating its chromatographic separation and quantification in aqueous matrices. The compound's lipophilicity, expressed as calculated partition coefficient (cLogP), is approximately 2.8, slightly higher than bendamustine's cLogP of 2.5 due to the loss of the polar methyl group. This increased lipophilicity may enhance cellular membrane permeability but also potentially increase nonspecific binding [3] [6].

Spectroscopic characterization reveals distinctive signatures: UV-Vis absorption maxima at 232 nm and 280 nm in methanol, proton NMR chemical shifts including a characteristic singlet at δ 12.2 ppm (carboxylic acid proton) and absence of the N-methyl singlet at δ 3.7 ppm present in the parent compound, and mass spectral fragmentation with major ions at m/z 345 [M+H]⁺ and m/z 307 [M+H-Cl]⁺ under positive ionization conditions. The compound's stability profile indicates sensitivity to hydrolytic conditions, particularly at extreme pH values, where degradation occurs via cleavage of the chloroethyl groups and hydrolysis of the benzimidazole ring system. Under controlled conditions (25°C, protected from light), the solid form demonstrates acceptable stability for use as a reference standard in pharmaceutical testing [6].

Pharmacological Significance in Oncology

Bendamustine Desmethyl Impurity functions as an active minor metabolite (designated M4) in the pharmacological pathway of bendamustine hydrochloride. It is formed primarily through CYP1A2-mediated oxidative N-demethylation of the parent drug's benzimidazole ring, a metabolic pathway that represents approximately 5-10% of bendamustine's total clearance in humans [4] [5]. While plasma concentrations of M4 reach only about 1/100th of bendamustine concentrations following therapeutic administration, this metabolite retains measurable cytotoxic activity through its intact bifunctional alkylating mechanism [4] [5].

The pharmacological activity profile of the desmethyl metabolite differs quantitatively from the parent compound. In vitro cytotoxicity assays demonstrate that N-desmethyl-bendamustine exhibits approximately 5- to 10-fold lower cytotoxic potency compared to bendamustine against human lymphoma cell lines (e.g., DOHH-2, SU-DHL-4), primarily attributed to altered cellular uptake and DNA binding kinetics [4]. Mechanistically, it induces DNA interstrand cross-links through its bis(2-chloroethyl)amino groups, but with reduced efficiency compared to bendamustine. The metabolite's contribution to the overall therapeutic effect of bendamustine therapy is considered minimal due to its low systemic exposure, but it may accumulate in specific tissue compartments where CYP1A2 is highly expressed [5].

The formation kinetics of Bendamustine Desmethyl Impurity demonstrate significant interpatient variability due to polymorphisms in CYP1A2 activity and concomitant medications that induce or inhibit this enzyme system. Drugs that strongly induce CYP1A2 (e.g., tobacco smoke, omeprazole, rifampin) may increase M4 formation, while potent inhibitors (fluvoxamine, ciprofloxacin) could potentially reduce its generation. However, clinical studies suggest these interactions have limited clinical significance due to the minor contribution of oxidative metabolism to bendamustine's overall clearance [4] [8].

Regulatory Classification as a Pharmaceutical Impurity

Regulatory agencies classify Bendamustine Desmethyl Impurity as a significant process-related impurity and metabolite requiring strict control in pharmaceutical products. The United States Pharmacopeia (USP) designates it as "Bendamustine Related Compound G" with specific identification and qualification thresholds in bendamustine hydrochloride drug substance and finished products [6]. Current regulatory guidelines mandate that pharmaceutical manufacturers establish rigorous controls throughout the manufacturing process to minimize the formation of this impurity, supported by validated analytical methods capable of detecting it at levels below 0.10% of the bendamustine peak in chromatographic analyses.

The impurity profile of bendamustine products is governed by comprehensive regulatory frameworks including ICH Q3A(R2) (Impurities in New Drug Substances), ICH Q3B(R2) (Impurities in New Drug Products), and ICH M7 (Assessment and Control of DNA Reactive Mutagenic Impurities). While N-desmethyl-bendamustine is not classified as a mutagenic impurity per se, its structural similarity to alkylating agents necessitates thorough safety evaluation. Regulatory submissions must include detailed characterization data, analytical validation reports, and batch analysis results demonstrating consistent control of this impurity across manufacturing batches [2] [6].

Table 2: Regulatory Status of Bendamustine Desmethyl Impurity

Regulatory AspectSpecification
USP DesignationBendamustine Related Compound G
Chemical Name (USP)4-[6-[Bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid hydrochloride
CAS Number31349-38-9
Identification Threshold0.05%
Qualification Threshold0.10%
Reporting Threshold0.03%
Analytical Control StrategyIn-process testing and final product specification

Regulatory guidance documents emphasize the importance of stability-indicating methods for monitoring impurity levels throughout the drug product's shelf life. For bendamustine injectable formulations, the European Medicines Agency (EMA) recommends specific storage conditions (2-8°C protected from light) to prevent degradation and impurity formation. Accelerated stability studies demonstrate that the desmethyl impurity may increase by approximately 0.1-0.3% per year under recommended storage conditions, necessitating inclusion in release and stability specifications [2] [6].

Properties

CAS Number

31349-38-9

Product Name

Bendamustine Desmethyl Impurity

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.24

InChI

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H

SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.